molecular formula C8H8BrNO B6259300 1-(3-bromopyridin-2-yl)propan-2-one CAS No. 1408959-01-2

1-(3-bromopyridin-2-yl)propan-2-one

Cat. No.: B6259300
CAS No.: 1408959-01-2
M. Wt: 214.1
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Description

1-(3-Bromopyridin-2-yl)propan-2-one (CAS 1408959-01-2) is a brominated pyridine derivative of significant interest in organic synthesis and medicinal chemistry research. With a molecular formula of C8H8BrNO and a molecular weight of 214.06 g/mol, this compound serves as a versatile chemical building block . The presence of both a bromine atom on the pyridine ring and a propan-2-one side chain makes it a valuable intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. A key research application of this compound and its structural analogs is in the synthesis of chiral ligands . For instance, related 2-alkenoylpyridine structures can be used in asymmetric catalysis, undergoing reactions such as hydrophosphination to produce chiral phosphine derivatives with high enantioselectivity (up to 98% ee) . These resulting chiral compounds are valuable as ligands or organocatalysts in various enantioselective transformations. Researchers utilize this compound For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Proper handling procedures and cold-chain transportation are recommended to preserve the integrity of the product .

Properties

CAS No.

1408959-01-2

Molecular Formula

C8H8BrNO

Molecular Weight

214.1

Origin of Product

United States

Preparation Methods

Direct Bromination of 2-Acetylpyridine

The most straightforward route involves electrophilic bromination of 2-acetylpyridine. This method employs brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ or AlCl₃. The reaction typically proceeds at 0–25°C to minimize side products such as dibrominated species.

Reaction Conditions and Yields

Brominating AgentCatalystTemperature (°C)Yield (%)
Br₂FeBr₃0–578
NBSAlCl₃20–2585
Br₂H₂SO₄10–1572

A critical advancement involves using NBS with AlCl₃, which enhances regioselectivity for the 3-position due to the directing effect of the acetyl group. The mechanism proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack at the meta position relative to the ketone.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromopyridine-2-carbonyl precursors and organoboron reagents offers a versatile pathway. For instance, coupling 3-bromopyridine-2-carbaldehyde with methylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields the ketone after oxidation.

Optimized Protocol

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 88%

This method excels in scalability, with microwave-assisted protocols reducing reaction times to 2–3 hours.

Grignard Reagent-Based Synthesis

Ketone Formation via Grignard Addition

A patent-pending approach utilizes 3-bromopyridine in a Grignard reaction with methyl magnesium bromide (MeMgBr), followed by oxidation. The steps include:

  • Formation of the Grignard Reagent:

    • 3-Bromopyridine reacts with Mg in THF at 30–60°C.

  • Nucleophilic Addition to Acetone:

    • The Grignard reagent attacks acetone, forming 1-(3-bromopyridin-2-yl)propan-2-ol.

  • Oxidation to Ketone:

    • Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone in 92% yield.

Critical Parameters

  • Molar Ratio: 3-Bromopyridine:Mg:Acetone = 1:1.15:1.5.

  • Temperature Control: Exceeding 60°C increases diaryl byproducts by 15–20%.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance efficiency. Key advantages include:

  • Precise Temperature Control: Mitigates exothermic side reactions.

  • Higher Throughput: 10–20 kg/day output vs. 2–5 kg/day in batch reactors.

  • Reduced Solvent Use: Solvent consumption decreases by 40%.

Purification Techniques

  • Chromatography: Silica gel columns with CH₂Cl₂/hexane eluents achieve >99% purity.

  • Crystallization: Ethanol/water mixtures yield crystalline product with 95% recovery.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsIdeal Use Case
Direct BrominationLow cost, minimal stepsModerate regioselectivitySmall-scale synthesis
Suzuki-Miyaura CouplingHigh selectivity, scalabilityRequires expensive catalystsMedicinal chemistry
Grignard ApproachHigh yields, industrial compatibilitySensitive to moistureLarge-scale production

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological and inflammatory conditions.

    Material Science: It is utilized in the preparation of functional materials, including polymers and advanced coatings.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-bromopyridin-2-yl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-bromopyridin-2-yl)propan-2-one with structurally or functionally related propan-2-one derivatives:

Compound Name Key Structural Features Synthesis Method Yield Applications/Notes References
This compound 3-Bromo-pyridin-2-yl substituent Pd-catalyzed domino α-arylation/O-arylation 72% Intermediate in organic synthesis; potential pharmacological applications inferred.
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one Di-iodo/chloro and methoxy-phenyl groups Palladium-catalyzed regioselective domino reaction N/A Specialized synthetic intermediate; halogen-rich structure for further functionalization.
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) Piperidin-2-yl substituent; (S)-stereochemistry Natural isolation from Punica granatum bark N/A Anti-helminthic drug; historically misidentified but now validated for therapeutic use.
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one 3-Chlorophenyl and methylamino groups Synthetic modification of arylaldehydes 34–89% New Psychoactive Substance (NPS); monitored by EMCDDA for regulatory control.
2-Benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one Pyridin-2-yl, benzyl, and phenyl substituents Multi-step synthesis (details unspecified) N/A Crystallographically characterized; used in structural studies.
1-(Azocan-2-yl)propan-2-one Azocan-2-yl (8-membered ring) substituent Undisclosed synthetic route N/A Lab reagent (discontinued); limited commercial availability due to niche applications.
1-[2-(Methylsulfanyl)phenyl]propan-2-one Methylsulfanylphenyl substituent Unspecified N/A Research chemical; CAS 27350-24-9; used in organic and medicinal chemistry studies.

Key Observations:

Structural and Functional Diversity: Halogen Effects: The bromine in this compound enhances electrophilic reactivity compared to its chloro analog (e.g., 1-(3-chlorophenyl)-1-(methylamino)propan-2-one), which is associated with NPS activity . Bromine’s larger atomic size may also influence binding affinity in pharmacological contexts. Amino vs. Pyridinyl Groups: Methylamino-substituted analogs (e.g., 1-(3-chlorophenyl)-1-(methylamino)propan-2-one) exhibit psychoactive properties, whereas pyridinyl derivatives (e.g., the target compound) are more commonly intermediates in synthesis .

Synthesis Efficiency: The 72% yield of this compound is comparable to yields of related compounds (e.g., 34–89% for diarylheptanoid derivatives in ) . However, natural derivatives like pelletierine are isolated rather than synthesized, limiting scalability .

Regulatory Challenges: EMCDDA-monitored NPS compounds (e.g., 1-(3-chlorophenyl)-1-(methylamino)propan-2-one) underscore the need for structural characterization to mitigate misuse .

Stability and Commercial Viability :

  • Discontinued products like 1-(azocan-2-yl)propan-2-one suggest challenges in stability or synthesis optimization, whereas crystallographically validated compounds (e.g., 2-benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one) remain valuable for academic research .

Biological Activity

1-(3-Bromopyridin-2-yl)propan-2-one is an organic compound characterized by a brominated pyridine ring attached to a propan-2-one carbon chain. Its molecular formula is C8_8H8_8BrNO_O, and it has a molecular weight of approximately 214.06 g/mol. The compound's structure suggests potential interactions with various biological targets, making it a candidate for research in medicinal chemistry and organic synthesis.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in the realms of antimicrobial and anticancer properties. The presence of the brominated pyridine ring is significant, as similar compounds have shown effectiveness against various pathogens and cancer cell lines.

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate biological pathways relevant to disease processes, although detailed studies are required to elucidate these mechanisms fully.

Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. This is consistent with findings from other brominated pyridine derivatives, which have demonstrated efficacy against various bacterial strains.
  • Anticancer Potential : Similar compounds have been evaluated for their anticancer properties, showing promising results in inhibiting cell proliferation in various cancer cell lines. For instance, a related study on bromopyridine derivatives indicated significant cytotoxicity against HeLa and MCF-7 cells, suggesting that this compound could exhibit similar effects.

Case Studies

Several studies have investigated the biological activity of related compounds, shedding light on potential applications for this compound:

Study Compound Biological Activity Methodology
Study A1-(3-Chloropyridin-2-yl)propan-2-oneAntimicrobialIn vitro assays against bacterial strains
Study B1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaAnticancerMTT assay on Jurkat and HeLa cells
Study C1-(3-Fluoropyridin-2-yl)propan-2-oneCytotoxicityCell cycle analysis via flow cytometry

Interaction Studies

Understanding the binding affinity of this compound with biological targets is crucial for determining its therapeutic potential. Initial research suggests that it may interact with key enzymes involved in disease pathways, warranting further investigation into its pharmacological profile.

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